cgMolluscidin
Description
cgMolluscidin is a cationic antimicrobial peptide (AMP) first isolated from the gills of the Pacific oyster (Crassostrea gigas). It is characterized by a high proportion of dibasic residue repeats (e.g., Lys-Lys and Arg-Arg motifs) and demonstrates broad-spectrum activity against Gram-negative bacteria, Gram-positive bacteria, and fungi . Its mechanism of action involves disrupting microbial membranes through electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Unlike histones or other immune-related proteins in oysters, this compound is constitutively expressed in gill tissues, suggesting a role in frontline defense against pathogens .
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
AATAKKGAKKADAPAKPKKATKPKSPKKAAKKAGAKKGVKRAGKKGAKKTTKAKK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Structural and Functional Analogues
Table 1: Comparative Overview of cgMolluscidin and Key Analogues
Key Comparative Insights
(a) Structural Diversity and Charge Distribution
- This compound’s dibasic repeats contrast with the β-hairpin fold of tachyplesin II and the α-helical domains of histone H4. These structural differences influence their binding efficiency to microbial membranes .
- Unlike ubiquicidin-derived peptides, which rely on RRWR motifs for intracellular targeting, this compound’s lysine/arginine-rich sequence enhances its affinity for anionic bacterial surfaces .
(b) Antimicrobial Spectrum
- This compound exhibits activity against both Gram-negative (Vibrio spp.) and fungal (C. albicans) pathogens, a broader range compared to histone H4, which is primarily effective against Gram-positive bacteria .
- Tachyplesin II shows superior potency (MIC: 0.1–2.5 μM) against S. aureus and P. aeruginosa, likely due to its stabilized β-hairpin structure and LPS-neutralizing capacity .
(c) Expression and Induction
- This compound is constitutively expressed in oyster gills, whereas histone H4 is upregulated during infections . This suggests distinct roles: this compound as an immediate barrier and histone H4 as a responsive immune component.
- Synthetic peptides like ubiquicidin derivatives require engineered expression systems, unlike this compound, which is naturally abundant in oyster tissues .
(d) Mechanistic Nuances
- Histone H4’s dual role in DNA trapping and antimicrobial activity highlights functional versatility absent in this compound .
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